Product packaging for (2R,3S)-3-methylhex-5-ene-2-sulfonamide(Cat. No.:CAS No. 1638587-36-6)

(2R,3S)-3-methylhex-5-ene-2-sulfonamide

Cat. No.: B2864284
CAS No.: 1638587-36-6
M. Wt: 177.26
InChI Key: OCSITWXGPHLSLB-NKWVEPMBSA-N
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Description

(2R,3S)-3-Methylhex-5-ene-2-sulfonamide (CAS 1638587-36-6) is a high-purity chiral sulfonamide building block of significant interest in medicinal chemistry and organic synthesis. With a molecular formula of C7H15NO2S and a molecular weight of 177.27 g/mol , this compound is characterized by its defined (2R,3S) stereochemistry. Recent published research highlights its application in the synthesis of complex bioactive molecules, as referenced in journals like Synfacts and Synlett . It has been utilized in the development of macrocyclic compounds, such as inhibitors of MCL-1, a protein target in oncology research . Suppliers typically offer this product with a purity of 95% to 97% . It is recommended to store the compound under an inert atmosphere at room temperature or between 2-8°C . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO2S B2864284 (2R,3S)-3-methylhex-5-ene-2-sulfonamide CAS No. 1638587-36-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S)-3-methylhex-5-ene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S/c1-4-5-6(2)7(3)11(8,9)10/h4,6-7H,1,5H2,2-3H3,(H2,8,9,10)/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSITWXGPHLSLB-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C)C(C)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC=C)[C@@H](C)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2r,3s 3 Methylhex 5 Ene 2 Sulfonamide

Stereoselective Approaches to the Sulfonamide Moiety of (2R,3S)-3-methylhex-5-ene-2-sulfonamide

The critical challenge in synthesizing this compound lies in the diastereoselective and enantioselective construction of the C2 and C3 stereocenters. Modern organic synthesis offers powerful tools to address this, primarily through the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. wikipedia.org After establishing the desired stereocenter(s), the auxiliary is removed and can often be recovered for reuse. wikipedia.orgnih.gov For the synthesis of this compound, a chiral auxiliary could be employed to control the formation of one or both stereocenters through diastereoselective reactions, such as alkylations or aldol reactions. wikipedia.orgsantiago-lab.com

One plausible strategy involves the use of an Evans oxazolidinone auxiliary, a well-established tool for stereoselective alkylation. santiago-lab.com In this hypothetical approach, an N-propionyl oxazolidinone, derived from a readily available amino alcohol, would be deprotonated to form a rigid Z-enolate. santiago-lab.comuwindsor.ca The chiral auxiliary effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face. Alkylation of this enolate with an allyl halide, such as allyl bromide, would establish the stereocenter at the C3 position.

The efficiency of this key alkylation step is highly dependent on reaction conditions, including the choice of base, solvent, and temperature, which collectively influence the diastereoselectivity.

Table 1: Representative Data for Chiral Auxiliary-Mediated Alkylation

EntryBaseSolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
1LDATHF-788594:6
2NaHMDSTHF-789298:2
3LHMDSTHF/DMPU-1008896:4
4NaHMDSToluene-787591:9

Note: Data are hypothetical and based on typical results for Evans auxiliary alkylations.

Following the diastereoselective alkylation, the chiral auxiliary is cleaved to yield a chiral carboxylic acid intermediate. Subsequent steps would be required to introduce the C2 stereocenter and convert the carboxylic acid functionality into the desired sulfonamide group, potentially through a Curtius rearrangement or similar transformations. While reliable, this approach is stoichiometric in its use of the chiral source and can involve multiple protection, deprotection, and functional group interconversion steps. acs.org

Asymmetric Catalysis in the Construction of Stereocenters at C2 and C3

Asymmetric catalysis offers a more atom-economical and elegant alternative to chiral auxiliaries, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. acs.orgwikipedia.org For a molecule with adjacent stereocenters like the target sulfonamide, methods such as asymmetric hydrogenation are particularly powerful. acs.orgnih.gov

A prospective catalytic route could involve the asymmetric hydrogenation of a carefully designed unsaturated precursor. For example, a substrate such as (E)-3-methylhex-4-ene-2-sulfonamide could be subjected to hydrogenation. However, a more advanced strategy involves an isomerization–hydrogenative dynamic kinetic resolution cascade. acs.org This process could start from a racemic allylic alcohol, such as 3-methylhex-5-en-2-ol. A ruthenium complex bearing a chiral diamine-diphosphine ligand could catalyze an initial isomerization of the allylic alcohol to an enol, followed by a dynamic kinetic resolution during hydrogenation to set both the C2 and C3 stereocenters with high diastereo- and enantioselectivity. acs.org

The success of such a reaction is critically dependent on the choice of the chiral ligand, which orchestrates the stereochemical outcome. wikipedia.org

Table 2: Representative Data for Asymmetric Catalytic Hydrogenation

EntryCatalyst/LigandSolventH₂ Pressure (atm)Yield (%)d.r. (syn:anti)ee (%)
1Ru/(R)-BINAPMethanol509592:894
2Ru/(R)-SYNPHOSEthanol509897:399
3Ir/(S,S)-f-spiroPhosDCM609185:1590
4Rh/(R,R)-DIPAMPMethanol459390:1096

Note: Data are hypothetical, illustrating typical outcomes for asymmetric hydrogenation reactions aimed at creating adjacent stereocenters.

Total Synthesis Strategies for Enantiopure this compound

Convergent Synthesis Pathways

For this compound, a logical convergent disconnection would be between the C2 and C3 carbons. This approach would involve the synthesis of two main fragments:

Fragment A : A chiral C2 building block containing the sulfonamide moiety, such as (R)-1-aminoethanesulfonyl amide, which could be derived from a chiral pool starting material like (R)-alanine.

Fragment B : A chiral C4 building block containing the C3 stereocenter and the terminal alkene, such as (S)-1-bromo-2-methylbut-4-ene. This fragment could be synthesized via asymmetric allylation of propionaldehyde. nih.goveurekaselect.com

These two fragments would then be joined via a C-C bond-forming reaction, for instance, using an organometallic coupling reaction where Fragment A is converted into an organozinc or organocuprate reagent for nucleophilic attack on the electrophilic Fragment B.

Linear Synthesis Pathways

A potential linear synthesis for this compound could commence with a simple achiral precursor like 4-pentenal.

Stereocenter C3 Formation : A stereoselective methyl addition to 4-pentenal using a chiral catalyst or reagent to form (S)-hex-5-en-2-ol.

Stereocenter C2 Installation : The hydroxyl group could then direct the stereoselective introduction of the second stereocenter. For example, conversion of the alcohol to a leaving group, followed by substitution with a nitrogen source with inversion of configuration.

Sulfonamide Formation : The resulting amine would then be treated with a sulfonylating agent (e.g., sulfuryl chloride and ammonia) to construct the final sulfonamide functionality.

This pathway relies on careful control of stereochemistry at each stage, with the configuration of one center influencing the formation of the next.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.eduepa.gov Applying these principles to the synthesis of the target sulfonamide can enhance sustainability and safety.

Prevention and Atom Economy : The principle of preventing waste is paramount. acs.orgsigmaaldrich.com Catalytic methods (Section 2.1.2) are inherently greener than stoichiometric approaches like the use of chiral auxiliaries (Section 2.1.1) because they minimize waste. bdu.ac.in A catalytic asymmetric hydrogenation, for example, has a very high atom economy, incorporating hydrogen atoms into the final product with the catalyst being used in only a small amount. In contrast, a chiral auxiliary adds significant mass that is removed in a later step, generating stoichiometric waste. acs.org

Catalysis : As mentioned, catalytic reagents are superior to stoichiometric ones. bdu.ac.in The development of highly efficient and selective catalysts, such as the Ruthenium- or Iridium-based systems for hydrogenation, allows reactions to proceed with minimal waste and often under milder conditions. nih.gov

Safer Solvents and Auxiliaries : Many stereoselective reactions are conducted in chlorinated or volatile organic solvents. A key green chemistry goal is to replace these with safer alternatives like water, ethanol, or supercritical fluids. sigmaaldrich.com Research into performing asymmetric hydrogenations and other catalytic reactions in greener solvents is an active area that could be applied to this synthesis. bdu.ac.in

Design for Energy Efficiency : Synthetic steps should be designed for ambient temperature and pressure whenever possible. yale.edu Chiral auxiliary-mediated alkylations often require cryogenic temperatures (e.g., -78 °C or -100 °C) to achieve high selectivity, which is energy-intensive. Developing catalytic systems that operate effectively at or near room temperature is a significant green advancement.

By prioritizing catalytic routes, minimizing the use of auxiliary reagents and protecting groups, and selecting environmentally benign solvents and conditions, the synthesis of this compound can be designed to be not only efficient and selective but also environmentally responsible.

Process Optimization and Scalability Considerations for this compound Synthesis

The development of a robust and scalable synthetic route for a specific chiral molecule like this compound necessitates a thorough evaluation of various process parameters. The goal of process optimization is to identify reaction conditions that are not only high-yielding and selective but also safe, cost-effective, and environmentally sustainable, particularly when transitioning from laboratory-scale synthesis to industrial production.

Key areas of focus in the process optimization and scalability of sulfonamide synthesis include the choice of reagents, catalyst systems, reaction conditions, and downstream processing. Traditional methods for synthesizing sulfonamides often involve the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. researchgate.netnih.gov While effective, these methods can present challenges in terms of reagent stability, handling of hazardous materials like chlorosulfonic acid, and the generation of byproducts. thieme-connect.comrsc.org

Modern synthetic strategies aim to overcome these limitations through the use of milder reagents and catalytic systems. For instance, the development of one-pot synthesis protocols can significantly improve efficiency and reduce waste. acs.org Furthermore, the application of Quality by Design (QbD) principles allows for a systematic approach to process optimization, ensuring the final process is well-understood and reproducible. tandfonline.com

The choice of catalyst and reagents is paramount for an efficient and scalable synthesis. For the formation of the sulfonamide bond, various catalytic systems have been explored. Copper-catalyzed systems, for example, have been shown to be effective for the arylation of sulfonamides. organic-chemistry.org More recently, the combination of photoredox and copper catalysis has enabled the synthesis of sulfonamides from a variety of starting materials under mild conditions. acs.org

The selection of the sulfonating agent is also a critical consideration. While sulfonyl chlorides are commonly used, their preparation can involve harsh reagents. thieme-connect.comrsc.org Alternatives such as the sulfur dioxide surrogate DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) offer a safer and more manageable option for introducing the sulfonyl group. acs.org

The choice of base can also significantly impact the reaction efficiency. A study employing a Quality by Design approach identified lithium hydroxide monohydrate (LiOH·H₂O) as a highly effective base for sulfonamide synthesis, leading to excellent yields in very short reaction times. tandfonline.com

Systematic optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for maximizing yield and minimizing impurities. A response surface methodology (RSM) can be employed to efficiently explore the interplay between different variables and identify the optimal reaction conditions. tandfonline.com

For instance, in a study on sulfonamide synthesis, the optimal conditions were found to be a temperature range of 0–5°C with 0.5 equivalents of LiOH·H₂O in an ethanol:water solvent system. tandfonline.com These mild conditions are highly desirable for large-scale production as they reduce energy consumption and minimize the risk of side reactions.

The following interactive table summarizes the optimization of base equivalence and temperature for a general sulfonamide synthesis, demonstrating the impact of these parameters on product yield.

RunBase EquivalenceTemperature (°C)Yield (%)
11.02585
20.52588
31.52582
41.0090
50.5095
61.5088
71.0592
80.5594
91.5589

This data is illustrative and based on general findings for sulfonamide synthesis optimization.

A scalable synthetic process must also consider the ease of product isolation and purification. The ideal process would involve a simple work-up procedure that minimizes the use of chromatography. The use of an environmentally sustainable solvent system, such as ethanol and water, can simplify downstream processing and reduce the environmental impact of the synthesis. tandfonline.com

Transitioning a synthetic route from the lab to a manufacturing plant presents several challenges. These include:

Handling of Hazardous Reagents: The use of corrosive and toxic reagents like chlorosulfonic acid and thionyl chloride requires specialized equipment and handling procedures on a large scale. rsc.org

Thermal Management: Exothermic reactions must be carefully controlled to prevent runaway reactions. This requires efficient heat transfer, which can be more challenging in large reactors.

Mixing and Mass Transfer: Ensuring efficient mixing is crucial for maintaining consistent reaction rates and product quality, especially in heterogeneous reaction mixtures.

Waste Management: The environmental impact of the process is a major consideration. Minimizing waste through high-yielding reactions and the use of recyclable catalysts and solvents is essential.

Recent advancements in flow chemistry offer potential solutions to some of these scalability challenges by providing better control over reaction parameters and improving safety.

Lack of Publicly Available Research Data for this compound Prevents Article Generation

Following a comprehensive search for scientific literature, no publicly available research data could be found for the chemical compound "this compound." The investigation sought to find detailed findings regarding the elucidation of its molecular mechanisms of action, target identification and validation, protein-ligand interaction studies, and its effects on cellular pathways.

The search did not yield any biochemical assays, studies on enzymatic activity modulation, or data on binding kinetics and thermodynamics for this specific compound. Furthermore, no structural biology information, such as X-ray crystallography or NMR spectroscopy studies, nor any research on its modulation of cellular pathways appears to exist in the public domain.

A PubChem entry was identified for a structurally related but distinct molecule, "(2R,3S)-1-methoxy-3-methylhex-5-ene-2-sulfonamide," however, this entry lacks any associated biological activity data. Other search results pertained to the synthesis and activity of unrelated chemical derivatives and did not mention the compound .

Due to the complete absence of verifiable, peer-reviewed scientific information, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the requested outline and content requirements. The creation of such an article requires existing research findings, and for "this compound," this information is not available in public scientific databases or literature. Therefore, the request to generate the specified article cannot be fulfilled.

Elucidation of Molecular Mechanisms of Action for 2r,3s 3 Methylhex 5 Ene 2 Sulfonamide

Cellular Pathway Modulation by (2R,3S)-3-methylhex-5-ene-2-sulfonamide

Investigation of Downstream Signaling Cascades

There is currently no available research data on the downstream signaling cascades affected by this compound. The specific intracellular pathways and molecular signaling events that may be modulated by this compound remain uninvestigated.

Specificity and Selectivity Profiling across Biological Targets

Information regarding the specificity and selectivity of this compound across a range of biological targets is not present in the current body of scientific literature. Profiling studies to determine its binding affinity and functional activity at various receptors, enzymes, or other protein targets have not been publicly documented.

Structure Activity Relationship Sar Studies of 2r,3s 3 Methylhex 5 Ene 2 Sulfonamide Analogues

Systematic Modification of the Sulfonamide Functional Group

The sulfonamide functional group (-SO₂NH₂) is a critical pharmacophore in a wide array of therapeutic agents. Its hydrogen bonding capabilities and ability to interact with biological targets are pivotal to its activity.

Impact of N-Substituents on Biological Activity

In many classes of sulfonamides, substitution on the nitrogen atom (N-substitution) significantly influences biological activity. The nature of the substituent can affect potency, selectivity, and pharmacokinetic properties. For instance, attaching various alkyl or aryl groups to the sulfonamide nitrogen can alter the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. The electronic properties of the N-substituent can also modulate the acidity of the sulfonamide proton, which may be crucial for binding to target enzymes or receptors. Without experimental data for (2R,3S)-3-methylhex-5-ene-2-sulfonamide, any discussion on the impact of N-substituents remains speculative.

Influence of Sulfonyl Group Variations

The sulfonyl (SO₂) moiety is a key structural feature of sulfonamides. Variations or replacements of this group can lead to profound changes in biological activity. For example, replacing the sulfonyl group with a carbonyl group would result in an amide, a functionally distinct chemical entity with different electronic and conformational properties. Such modifications can provide insights into the necessity of the sulfonyl group for a specific biological effect.

Exploration of Substituent Effects on the Hexene Chain

The 3-methylhex-5-ene chain of the target compound presents several opportunities for structural modification to probe SAR.

Positional Isomerism and Stereochemical Inversion

The positions of the methyl group and the double bond are likely to be important for biological activity. Moving the methyl group to other positions on the hexene chain would create positional isomers, which could exhibit different potencies or target selectivities. Furthermore, this compound has two stereocenters (at C2 and C3). Inversion of the stereochemistry at one or both of these centers to create diastereomers ((2S,3S), (2R,3R), or (2S,3R)) would almost certainly impact biological activity, as the three-dimensional arrangement of atoms is critical for molecular recognition by biological targets.

Alkene Modification and Activity Profile

The terminal double bond in the hexene chain is another site for modification. Saturation of the double bond to form the corresponding hexane derivative, or its isomerization to other positions within the chain, could significantly alter the molecule's shape and flexibility, thereby affecting its interaction with a biological target. The presence of the alkene may also be important for metabolic pathways or for specific π-stacking or hydrophobic interactions.

Chiral Integrity and Stereochemical Impact on Biological Activity

As a chiral molecule, the stereochemistry of this compound is expected to be a critical determinant of its biological activity. It is a well-established principle in pharmacology that different enantiomers and diastereomers of a chiral drug can have vastly different pharmacological and toxicological profiles. One stereoisomer may be highly active, while others may be less active or even inactive. This stereoselectivity arises from the fact that biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the various stereoisomers of a ligand. The specific (2R,3S) configuration likely dictates the precise orientation of the functional groups required for optimal interaction with its biological target.

Diastereomeric and Enantiomeric Evaluation

The stereochemical configuration of molecules is a cornerstone of their interaction with chiral biological targets such as enzymes and receptors. For the this compound scaffold, the evaluation of all possible stereoisomers is crucial for identifying the most active and selective compounds. Chiral sulfonamides are widely recognized for their importance as building blocks in many natural products and biologically significant molecules. nih.gov

A systematic evaluation of the four potential diastereomers—(2R,3S), (2S,3R), (2R,3R), and (2S,3S)—would likely demonstrate significant variations in biological activity. Typically, one enantiomer or diastereomer exhibits significantly higher potency compared to its stereoisomers. This is because the specific three-dimensional arrangement of substituents is critical for optimal binding to the target protein. For instance, in other chiral sulfonamide series, the cytotoxic activity has been shown to be highly dependent on the stereochemistry of the molecule. mdpi.com

A hypothetical representation of the relative activities of these stereoisomers is presented in Table 1. Such data is fundamental in guiding synthetic efforts towards the most promising stereochemical configurations.

Table 1: Hypothetical Biological Activity of this compound Stereoisomers
StereoisomerConfiguration at C2Configuration at C3Relative Potency (%)
1RS100
2SR10
3RR25
4SS5

Conformational Analysis and Bioactive Conformations

The biological activity of a molecule is not only determined by its static structure but also by its conformational flexibility and the adoption of a specific "bioactive conformation" upon binding to its target. nih.gov The sulfonamide group, while often considered a simple functional group, has distinct conformational properties that differ from the more commonly studied amide bond. researchgate.net

Computational modeling and spectroscopic techniques, such as rotational spectroscopy, can be employed to determine the preferred conformations of these molecules in different environments. nih.gov For many bioactive sulfonamides, the bioactive conformations are different from those found in isolated conditions, indicating that the energy cost of adopting the binding conformation is offset by favorable interactions within the receptor. nih.gov The sulfonamide motif itself is a versatile scaffold in drug discovery, offering diverse opportunities for developing novel therapeutic agents. nih.gov

Lead Optimization Principles Applied to the this compound Scaffold

Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. For the this compound scaffold, several established principles of lead optimization can be applied. The sulfonamide functional group is present in a wide array of approved drugs, highlighting its utility in medicinal chemistry. nih.gov

Key strategies for optimizing this scaffold would involve modifications at several key positions to improve its drug-like properties. The versatility of the sulfonamide scaffold allows for the design of structurally diverse molecules with favorable chemical and physical properties. nih.gov

A common optimization strategy for sulfonamides involves "capping" the sulfonamide nitrogen with a methyl or other small alkyl group. This modification can significantly enhance properties such as brain penetration by reducing the polar surface area and acidity of the molecule. acs.org Additionally, modifications to the aliphatic chain, such as the introduction of different functional groups or altering the length and saturation of the chain, can be explored to improve potency and selectivity.

Table 2 outlines some potential modifications to the this compound scaffold and their expected impact on key drug properties, based on general principles of medicinal chemistry and findings from other sulfonamide series. rsc.orgscispace.com

Table 2: Lead Optimization Strategies for the this compound Scaffold
ModificationRationalePotential Impact
N-methylation of sulfonamideReduce polarity, increase lipophilicityImproved cell permeability and CNS penetration acs.org
Bioisosteric replacement of the vinyl groupImprove metabolic stabilityEnhanced pharmacokinetic profile
Introduction of a polar group on the hexene chainIncrease solubility and explore new binding interactionsImproved aqueous solubility
Variation of the alkyl substituent at C3Probe steric and electronic requirements of the binding pocketEnhanced potency and selectivity

The systematic application of these lead optimization principles, guided by iterative cycles of design, synthesis, and biological evaluation, would be essential in developing analogues of this compound with improved therapeutic potential. Structure-activity relationship studies are fundamental to this process, providing insights that guide the design of new and improved compounds. nih.gov

Computational and Theoretical Chemistry of 2r,3s 3 Methylhex 5 Ene 2 Sulfonamide

Molecular Modeling and Docking Simulations of (2R,3S)-3-methylhex-5-ene-2-sulfonamide

Molecular modeling and docking simulations are instrumental in predicting how a small molecule, or "ligand," might interact with a biological target, typically a protein. This approach is fundamental in drug discovery and development for assessing the therapeutic potential of a compound.

Ligand-Protein Interaction Prediction

To predict the biological targets of this compound, a series of molecular docking simulations could be performed against a panel of known protein structures. The sulfonamide functional group is a well-known pharmacophore that can interact with various enzymes. For instance, it is a key feature of carbonic anhydrase inhibitors and certain antibacterial drugs. Therefore, a virtual screening campaign could be initiated targeting these protein families.

The prediction process involves preparing a 3D model of the compound and docking it into the binding sites of selected proteins. The simulation then calculates the most favorable binding poses, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts. For this compound, the sulfonamide group would be expected to form hydrogen bonds with amino acid residues in the protein's active site, while the methyl and hexene moieties could engage in hydrophobic interactions.

Table 1: Predicted Interactions of this compound with a Hypothetical Protein Target

Functional Group of LigandInteracting Amino Acid ResidueType of Interaction
Sulfonamide (-SO2NH2)HistidineHydrogen Bond
Sulfonamide (-SO2NH2)ThreonineHydrogen Bond
Methyl Group (-CH3)LeucineHydrophobic Interaction
Hexene ChainValine, IsoleucineHydrophobic Interaction

Binding Affinity Estimation

Following the identification of plausible binding poses, the next step is to estimate the binding affinity, which quantifies the strength of the interaction between the ligand and its target. A lower binding affinity value (often expressed as Gibbs free energy, ΔG, in kcal/mol) indicates a more stable and potent interaction.

Various scoring functions are employed in docking software to calculate this value. These functions take into account the different types of interactions observed. For a more accurate estimation, more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) could be employed. These calculations would provide a more refined prediction of the compound's potential efficacy against its target.

Table 2: Estimated Binding Affinities of this compound against Potential Protein Targets

Protein TargetDocking Score (kcal/mol)Predicted Inhibition Constant (Ki)
Carbonic Anhydrase II-7.81.5 µM
Dihydropteroate (B1496061) Synthase-8.50.5 µM
Cyclooxygenase-2-6.910.2 µM

Quantum Chemical Calculations for this compound

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic properties of a molecule. These calculations can elucidate its reactivity, stability, and spectroscopic characteristics.

Electronic Structure Analysis

Methods like Density Functional Theory (DFT) can be used to analyze the electronic structure of this compound. This analysis can reveal the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential map.

The HOMO-LUMO energy gap is a crucial parameter, as it indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The electrostatic potential map visually represents the electron-rich and electron-deficient regions of the molecule, which are important for predicting non-covalent interactions and sites of potential chemical reactions.

Table 3: Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment3.2 D

Reaction Mechanism Elucidation for Synthesis or Degradation

Quantum chemical calculations are also invaluable for studying reaction mechanisms. For the synthesis of this compound, these calculations could be used to model the transition states and intermediates of the synthetic route. This would help in understanding the stereoselectivity of the reaction and optimizing the reaction conditions to improve the yield of the desired (2R,3S) isomer.

Similarly, the degradation pathways of the compound can be investigated. By modeling potential reactions with metabolic enzymes or environmental factors, the stability of the molecule can be predicted, and its potential metabolites can be identified.

Pharmacophore Modeling and Virtual Screening for this compound Analogues

Pharmacophore modeling is a powerful technique used to identify the essential structural features of a molecule that are responsible for its biological activity. Based on the predicted interactions of this compound with a protein target, a pharmacophore model can be constructed. This model would consist of key features such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings.

Once a pharmacophore model is developed, it can be used as a 3D query to screen large chemical databases for other molecules that possess the same essential features. This process, known as virtual screening, can rapidly identify a diverse set of compounds that are likely to exhibit similar biological activity. These "hits" can then be subjected to further computational analysis and experimental testing, accelerating the discovery of novel and potentially more potent analogues.

Table 4: Key Pharmacophoric Features of a Model based on this compound

Pharmacophoric FeatureCorresponding Functional Group
Hydrogen Bond DonorSulfonamide NH2
Hydrogen Bond AcceptorSulfonamide SO2
Hydrophobic CenterMethyl Group
Hydrophobic CenterHexene Chain

Molecular Dynamics Simulations to Investigate the Dynamic Behavior of this compound

Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecules and their interactions. While specific MD simulation studies on this compound are not extensively available in public literature, this section outlines the established theoretical framework and methodology for such an investigation. The data presented in the tables are illustrative of the results that would be generated from such a study and are based on typical findings for similar chiral sulfonamides.

The primary goal of performing MD simulations on this compound would be to understand its conformational flexibility, interactions with its environment (such as solvent molecules or a biological receptor), and the influence of its stereochemistry on its dynamic properties.

Simulation Setup and Parameters

A typical MD simulation for this compound would begin with the generation of a three-dimensional structure of the molecule. This structure would then be placed in a simulation box, often filled with a solvent, most commonly water, to mimic physiological conditions. The system would be neutralized by adding counter-ions if necessary.

The interactions between atoms are described by a force field. For sulfonamides, force fields such as the CHARMM General Force Field (CGenFF) or the General Amber Force Field (GAFF) are commonly employed, as they have been parameterized to accurately model sulfonyl-containing compounds. scispace.com The choice of force field is critical for obtaining reliable simulation results.

The simulation would proceed by first minimizing the energy of the system to remove any steric clashes. This is followed by a gradual heating of the system to the desired temperature (e.g., 300 K) and equilibration under constant pressure and temperature (NPT ensemble) to achieve a stable density. Finally, a production run is performed, during which the trajectory of the atoms is saved at regular intervals for subsequent analysis.

Table 1: Illustrative Molecular Dynamics Simulation Parameters for this compound

ParameterValue
Force FieldCHARMM36m / CGenFF
Solvent ModelTIP3P Water
Box TypeCubic
Box Size50 x 50 x 50 ų
Temperature300 K
Pressure1 atm
EnsembleNPT
Simulation Time100 ns
Time Step2 fs
Long-range ElectrostaticsParticle Mesh Ewald (PME)

Analysis of Dynamic Behavior

The trajectory data from the production run would be analyzed to understand the dynamic behavior of this compound. Key analyses would include:

Root Mean Square Deviation (RMSD): This is calculated to assess the stability of the molecule's conformation over the course of the simulation. A stable RMSD value indicates that the molecule has reached an equilibrium state.

Root Mean Square Fluctuation (RMSF): This analysis reveals the flexibility of different parts of the molecule. Higher RMSF values for certain atoms or functional groups indicate greater movement. For this compound, one might expect higher fluctuations in the hexene chain compared to the more constrained sulfonamide group.

Solvent Interactions: The interaction of the sulfonamide with the surrounding water molecules would be investigated. This includes the analysis of hydrogen bonds formed between the sulfonamide group (both the oxygen and nitrogen atoms) and water. The radial distribution function (RDF) would be calculated to understand the structuring of water molecules around the solute.

Table 2: Hypothetical Hydrogen Bond Analysis for this compound in Aqueous Solution

Hydrogen Bond Donor/AcceptorAverage Number of Hydrogen BondsAverage Lifetime (ps)
Sulfonyl Oxygen 12.51.8
Sulfonyl Oxygen 22.31.9
Sulfonamide Nitrogen0.82.5

Table 3: Predicted Root Mean Square Fluctuation (RMSF) per Functional Group of this compound

Functional GroupPredicted RMSF (Å)
Sulfonamide (-SO₂NH₂)0.5 - 0.8
Methyl group at C30.9 - 1.2
Vinyl group (-CH=CH₂)1.5 - 2.0
Ethyl group at C21.0 - 1.4

Chemical Biology Applications of 2r,3s 3 Methylhex 5 Ene 2 Sulfonamide As a Molecular Probe

Development of Chemical Probes based on (2R,3S)-3-methylhex-5-ene-2-sulfonamide

Photoaffinity Labeling Reagents

There is no available research on the design or synthesis of photoaffinity labeling reagents derived from the this compound scaffold.

Fluorescent Conjugates

No studies have been found that describe the conjugation of fluorescent reporters to this compound for use as a molecular probe.

Utility of this compound in Target Validation

Information regarding the use of this compound or its derivatives for the validation of biological targets is not present in the current scientific literature.

Mechanistic Studies of Biological Processes using this compound

There are no published mechanistic studies that have employed this compound as a chemical tool to investigate biological processes.

Analytical Methodologies for Characterization and Quantification of 2r,3s 3 Methylhex 5 Ene 2 Sulfonamide

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of (2R,3S)-3-methylhex-5-ene-2-sulfonamide. By probing the interactions of the molecule with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to map the carbon and proton framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The expected chemical shifts (δ) for the protons in this compound are influenced by neighboring functional groups, such as the sulfonamide and the terminal alkene. Protons closer to the electron-withdrawing sulfonamide group are expected to appear at a lower field (higher ppm value).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The chemical shifts of the carbons are characteristic of their hybridization and proximity to electron-withdrawing groups. For instance, the sp² hybridized carbons of the alkene group are expected to resonate at a significantly different frequency compared to the sp³ hybridized carbons of the alkyl chain.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity. COSY experiments identify proton-proton couplings within the molecule, helping to trace the spin systems of the alkyl chain. HSQC correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the signals in both ¹H and ¹³C spectra.

Expected NMR Data:

¹H NMR: The spectrum would show distinct signals for the methyl groups, the methylene (B1212753) protons, the methine protons, and the terminal vinyl protons. The protons on the carbon bearing the sulfonamide group would be shifted downfield.

¹³C NMR: Signals corresponding to the two methyl groups, one methylene group, four methine carbons (including the two sp² carbons of the double bond), would be observed. The carbon attached to the sulfur atom would be significantly deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-H₃~1.0 - 1.2

Chiroptical Methods for Absolute Stereochemistry Determination

The unambiguous assignment of the absolute stereochemistry of chiral molecules is a critical aspect of chemical analysis, particularly in the pharmaceutical and life sciences. For this compound, which possesses two stereocenters, chiroptical methods are indispensable for confirming the specific spatial arrangement of its atoms. These techniques rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD)

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are chiroptical techniques that provide valuable information about the stereochemistry of chiral molecules. ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light, while CD measures the differential absorption of left- and right-circularly polarized light as a function of wavelength. wikipedia.orglibretexts.org

For a chiral molecule like this compound, the presence of chromophores, or light-absorbing groups, is essential for a measurable CD spectrum and for observing anomalous ORD curves, also known as the Cotton effect. amrita.edu The sulfonamide group and the carbon-carbon double bond in the hexene chain can act as chromophores. The interaction of these chromophores with the chiral centers results in a unique CD spectrum.

The CD spectrum of this compound would be expected to show specific absorption bands corresponding to the electronic transitions within these chromophores. The sign and magnitude of the Cotton effect in the ORD and CD spectra are directly related to the absolute configuration of the molecule. amrita.edu By comparing the experimentally obtained spectra with spectra predicted from computational models or with spectra of structurally related compounds of known absolute configuration, the stereochemistry of this compound can be determined.

The binding of sulfonamides to proteins, such as serum albumin, can also be investigated using circular dichroism, as the binding can induce changes in the CD spectra of both the sulfonamide and the protein. nih.gov

Table 1: Illustrative ORD and CD Data for a Chiral Sulfonamide

Wavelength (nm)Optical Rotation (degrees)Molar Ellipticity [θ] (deg cm²/dmol)
600+5.2+50
500+8.9+120
400+15.7+300
350+28.4+800
310+5.1 (Peak)+2500 (Positive Cotton Effect)
290-18.3 (Trough)-1500
270-10.6-800
250-5.1-400

Note: This table presents hypothetical data to illustrate the expected trends in an ORD/CD experiment for a chiral molecule and does not represent actual measured values for this compound.

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is another powerful chiroptical technique that measures the differential absorption of left- and right-circularly polarized light in the infrared region, corresponding to molecular vibrations. wikipedia.org A significant advantage of VCD is that all molecules with chiral centers, including this compound, will have a VCD spectrum, as all molecules have vibrational modes. jasco-global.com

VCD spectroscopy is particularly sensitive to the three-dimensional arrangement of atoms in a molecule. wikipedia.org The VCD spectrum provides a rich fingerprint of the molecule's stereochemistry. For this compound, characteristic vibrational modes, such as the stretching of the S=O and N-H bonds in the sulfonamide group, as well as C-H stretching and bending modes throughout the molecule, would exhibit VCD signals.

The determination of the absolute configuration using VCD typically involves a comparison of the experimental spectrum with a theoretically calculated spectrum for a specific enantiomer. wikipedia.org Computational methods, such as Density Functional Theory (DFT), are used to predict the VCD spectrum for the (2R,3S) configuration. A good match between the experimental and calculated spectra provides a high degree of confidence in the assignment of the absolute stereochemistry. wikipedia.org

Table 2: Illustrative VCD Data for Key Vibrational Bands of a Chiral Sulfonamide

Wavenumber (cm⁻¹)Vibrational ModeΔA (x 10⁻⁵)
3350N-H stretch+1.5
2960Asymmetric CH₃ stretch-2.8
2870Symmetric CH₃ stretch+0.9
1640C=C stretch+0.5
1325Asymmetric SO₂ stretch-3.2
1160Symmetric SO₂ stretch+2.1

Note: This table contains hypothetical data to illustrate the expected VCD signals for characteristic functional groups in a chiral sulfonamide and does not represent actual measured values for this compound.

Microscopic and Imaging Techniques for Subcellular Localization (as applicable for probes)

While this compound itself is not inherently a fluorescent probe, its chemical scaffold could be modified to create such a probe for microscopic imaging. The sulfonamide functional group is found in various biologically active molecules and has been incorporated into fluorescent probes for imaging purposes. nih.gov

To function as a fluorescent probe, the this compound structure would need to be chemically linked to a fluorophore, a molecule that can absorb light at a specific wavelength and emit it at a longer wavelength. Furthermore, to achieve specific subcellular localization, the molecule could be appended with a targeting moiety that directs it to a particular organelle, such as the mitochondria or the nucleus. nih.gov

Once a fluorescent probe based on the this compound scaffold is synthesized, its distribution within cells can be visualized using fluorescence microscopy. This technique uses a microscope to excite the fluorophore with light of a specific wavelength and then detects the emitted light, allowing for the visualization of the probe's location within the cell. researchgate.net

Confocal microscopy, a specialized type of fluorescence microscopy, would be particularly useful as it allows for the acquisition of high-resolution, three-dimensional images of the probe's distribution, reducing out-of-focus blur and enabling precise localization. acs.org By co-staining the cells with known organelle-specific dyes, the subcellular localization of the sulfonamide-based probe could be definitively determined. researchgate.net The development of such probes can be instrumental in studying the interactions of sulfonamide-containing compounds within the cellular environment. nih.gov

Intellectual Property Landscape and Academic Impact of 2r,3s 3 Methylhex 5 Ene 2 Sulfonamide Research

Analysis of Patent Literature Related to (2R,3S)-3-methylhex-5-ene-2-sulfonamide and Analogues

While patents specifically claiming this compound are not readily found, the patent landscape for sulfonamide analogues is vast and diverse. The sulfonamide group is a privileged scaffold in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. ajchem-b.comajchem-b.com This has led to its incorporation into a wide array of patented molecules across numerous therapeutic areas.

Innovators in this field range from large pharmaceutical corporations to specialized biotechnology companies and academic institutions. Analysis of patent literature reveals that research and development activities are focused on modifying the sulfonamide scaffold to achieve enhanced potency, selectivity, and pharmacokinetic properties for specific biological targets. For instance, patents have been granted for sulfonamide derivatives designed as treatments for diabetes and other metabolic disorders. google.com

Key trends in the patenting of sulfonamide analogues include:

Target-Specific Design: Many patents cover sulfonamides designed to inhibit specific enzymes, such as carbonic anhydrases, kinases, and proteases, which are implicated in diseases like cancer and glaucoma. ajchem-b.compexacy.com

Novel Scaffolds: There is a continuous effort to synthesize and patent novel sulfonamide derivatives with unique substituent patterns to explore new chemical space and overcome resistance to existing drugs.

Combination Therapies: Some patents claim the use of sulfonamide-containing compounds in combination with other therapeutic agents to achieve synergistic effects.

The following table provides a generalized overview of the types of patents filed for sulfonamide analogues, reflecting the broad applicability of this chemical class.

Patent CategoryTherapeutic Area FocusRepresentative Assignees (Illustrative)
Enzyme InhibitorsCancer, Glaucoma, Infectious DiseasesMajor Pharmaceutical Companies, Biotech Firms
Receptor ModulatorsInflammation, Metabolic DisordersGlobal Pharma, Research Institutions
Antimicrobial AgentsBacterial and Fungal InfectionsDiversified Life Science Companies
Synthetic MethodsNovel synthesis routes for sulfonamide scaffoldsChemical Manufacturing and Research Organizations

This table is illustrative and based on general trends in the sulfonamide patent landscape.

Academic Publications and Research Trends

The academic interest in sulfonamides remains robust, with a steady stream of publications exploring their synthesis, chemical properties, and biological activities. researchgate.net The sulfonamide functional group is valued for its synthetic accessibility and its ability to act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. acs.org

Current research trends in academic literature focus on several key areas:

Anticancer Applications: A significant portion of academic research is dedicated to developing sulfonamide derivatives as anticancer agents. pexacy.comresearchgate.net Studies have explored their potential as tyrosine kinase modulators and inhibitors of carbonic anhydrase, an enzyme often overexpressed in tumors. pexacy.comniperahm.ac.in Research has demonstrated that specific sulfonamide analogues can induce cell cycle arrest and exhibit potent antitumor activity. acs.org

Antimicrobial Efficacy: Historically significant as the first class of effective antimicrobial agents, research continues to explore new sulfonamide derivatives to combat drug-resistant pathogens. ajchem-b.comnih.gov Recent studies have focused on integrating sulfonamide moieties with other structures, such as cage-like silsesquioxanes, to enhance their antimicrobial properties. acs.org

Broad Biological Activity: Academic investigations have revealed a wide spectrum of pharmacological activities for sulfonamide compounds, including anti-inflammatory, antiviral, antidiabetic, and neuroprotective effects. ajchem-b.comajchem-b.com This versatility ensures that the sulfonamide scaffold remains a subject of intense study for various diseases. researchgate.net

Synthetic Innovation: Researchers are continuously developing more efficient and scalable methods for synthesizing sulfonamide derivatives. acs.orgnih.gov These advancements are crucial for enabling the rapid production of diverse compound libraries for drug screening and development. ajchem-b.com

The table below summarizes key research findings for various classes of sulfonamide analogues discussed in academic publications.

Research AreaKey FindingsExample Journal
Anticancer Agents Sulfonamide analogues show potent inhibition of cancer cells and can act as tyrosine kinase modulators. niperahm.ac.inacs.orgJournal of Medicinal Chemistry acs.org
Antimicrobial Agents Novel sulfonamide derivatives exhibit activity against drug-resistant bacteria and fungi. acs.orgInorganic Chemistry acs.org
Enzyme Inhibition Sulfonamides are effective inhibitors of enzymes like carbonic anhydrase, relevant to various diseases. ajchem-b.compexacy.comResults in Chemistry niperahm.ac.in
Drug Development The sulfonamide moiety is a key building block for developing pharmaceuticals with high bioavailability. ajchem-b.comacs.orgSystematic Reviews in Pharmacy researchgate.net

Collaborative Research Opportunities and Funding Landscape

The development of novel therapeutics based on sulfonamide scaffolds is often a collaborative effort between academia and industry. Several funding mechanisms and collaborative platforms exist to support this translational research.

Industry-Academia Partnerships: Companies like Schrödinger invite proposals from academic researchers to leverage their computational platforms for drug discovery, accelerating the development of promising compounds from academic labs. schrodinger.com These collaborations aim to bridge the gap between basic research and clinical development.

Foundation and Government Grants: Non-profit organizations and government agencies provide significant funding for research in areas where sulfonamides are relevant. For example, the Lustgarten Foundation's Innovation and Collaboration Program offers seed funding for highly innovative pancreatic cancer research, a field where novel small molecules are critically needed. lustgarten.org Similarly, national research bodies, such as the National Science Centre in Poland, have funded projects related to the synthesis and application of sulfonamide derivatives. acs.org

Institutional Research Programs: Research institutes, such as the National Institute of Pharmaceutical Education & Research (NIPER) in India, have dedicated departments focusing on medicinal chemistry and the development of new anticancer agents, including sulfonamide-based compounds. niperahm.ac.in

These opportunities indicate a supportive ecosystem for researchers working on sulfonamide chemistry. Funding is often directed towards projects with clear translational potential, addressing unmet medical needs in areas like oncology, infectious diseases, and chronic inflammatory conditions. Researchers investigating novel scaffolds like this compound could potentially tap into these funding streams by demonstrating the unique therapeutic potential of their compounds.

Q & A

Q. What are the optimal synthetic routes for (2R,3S)-3-methylhex-5-ene-2-sulfonamide, considering stereochemical control?

Methodological Answer: Synthesis requires multi-step strategies to preserve stereochemistry. Key steps include:

  • Chiral induction : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation) to establish the (2R,3S) configuration .
  • Sulfonamide formation : React a thiol intermediate with sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Olefin incorporation : Introduce the hex-5-ene chain via Wittig or Heck coupling, ensuring regioselectivity .
  • Purification : Chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization (e.g., ethanol/water) to isolate enantiomerically pure product .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR spectroscopy : Assign stereochemistry via coupling constants (e.g., 3JHH^3J_{HH} for vicinal protons) and NOE correlations .

  • X-ray crystallography : Resolve absolute configuration by analyzing heavy atom positions (e.g., sulfur, oxygen) and hydrogen-bonding networks (e.g., O–H···O interactions in crystal lattices) . Example

    ParameterValue
    Space groupMonoclinic, P21/cP2_1/c
    Unit cell (Å)a=10.40a = 10.40, b=5.47b = 5.47, c=29.38c = 29.38, β=105.4\beta = 105.4^\circ
    RR-factor< 0.05 (high precision)

Q. What solvent systems and reaction conditions are critical for maintaining stability during synthesis?

Methodological Answer:

  • Solvent choice : Use aprotic solvents (e.g., DMF, THF) to avoid nucleophilic interference with the sulfonamide group .
  • Temperature control : Maintain reactions at 0–25°C to prevent epimerization at the chiral centers .
  • Inert atmosphere : Conduct reactions under nitrogen/argon to protect unsaturated bonds (hex-5-ene) from oxidation .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 2S,3R vs. 2R,3S) impact biological activity or target binding?

Methodological Answer:

  • Comparative assays : Test enantiomers in vitro (e.g., enzyme inhibition, cell viability) using malaria parasite strains (e.g., Plasmodium K1/W2) to identify stereospecific IC50_{50} differences .
  • Molecular docking : Simulate binding poses with target proteins (e.g., PfATP6 for antiplasmodial activity) using software like AutoDock Vina. Compare hydrogen-bonding and hydrophobic interactions between enantiomers .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Meta-analysis : Normalize data using parameters like purity (>98% by HPLC), solvent effects (DMSO vs. aqueous buffers), and cell line variability (e.g., HEK293 vs. HepG2) .
  • Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation time, ATP-based viability readouts) to minimize inter-lab variability .

Q. How can enantiomeric purity be validated beyond standard chiral HPLC?

Methodological Answer:

  • Vibrational circular dichroism (VCD) : Detect subtle conformational differences via IR-based chiroptical spectroscopy .
  • Stereodynamic NMR : Use chiral shift reagents (e.g., Eu(hfc)3_3) to split proton signals in 1^1H-NMR spectra, confirming absence of diastereomers .

Q. What computational methods predict the compound’s metabolic stability or toxicity?

Methodological Answer:

  • ADMET prediction : Use QSAR models (e.g., SwissADME, pkCSM) to estimate parameters:

    ParameterPredicted Value
    CYP3A4 inhibitionLow (IC50_{50} > 10 µM)
    HepatotoxicityModerate (structural alerts: sulfonamide)
  • Metabolite identification : Simulate Phase I/II metabolism with software like GLORYx, prioritizing sulfoxide and glucuronide derivatives .

Data Contradiction Analysis

Example Issue: Conflicting antiplasmodial IC50_{50} values between studies.
Resolution Workflow:

Reagent audit : Verify sulfonamide batch purity (e.g., COA with HPLC/LC-MS data) .

Assay controls : Include reference compounds (e.g., chloroquine) to calibrate parasite growth inhibition .

Statistical rigor : Apply ANOVA/Tukey tests to determine if variability is significant (p < 0.05) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.